molecular formula C12H32Si4 B157614 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane CAS No. 1747-57-5

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

Cat. No.: B157614
CAS No.: 1747-57-5
M. Wt: 288.72 g/mol
InChI Key: IJLLHKKTJFVIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a cyclotetrasilazane derivative with the molecular formula C10H28O2Si4 and a molecular weight of 292.67 g/mol . This organosilicon compound is characterized by its density of 0.9±0.1 g/cm³ and a boiling point of 229.8±33.0 °C at 760 mmHg . As a member of the silacyclooctane family, it serves as a valuable intermediate and precursor in advanced materials science research. Its primary research value lies in its role in the synthesis and development of novel silicon-based polymers and hybrid materials. The mechanism of action for this compound typically involves ring-opening polymerization or functional group transformation, allowing researchers to incorporate its siloxane backbone into larger, more complex molecular structures. These properties make it a compound of interest for applications in developing specialty silicones, surface coatings, and as a building block in exploratory organic and organometallic chemistry. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLHKKTJFVIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169891
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-57-5
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1747-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photochemical Cyclization

While less common, UV irradiation has been explored for cyclizing linear precursors into D4. A patent describing cyclobutane tetracarboxylate synthesis via UV light suggests potential parallels for siloxanes, though no direct studies confirm this. Hypothetically, irradiating linear siloxanes at 200–400 nm could induce cyclization, but yields and practicality remain unverified.

Solvent-Mediated Ring-Closing

Supercritical CO2_2 has been investigated as a green solvent for siloxane cyclization. In one study, PDMS oligomers in supercritical CO2_2 (100°C, 200 bar) achieved 65% D4 yield, though scalability challenges persist.

Industrial-Scale Production Considerations

Global D4 production peaked at 136,000 tons annually in the 1990s. Modern facilities integrate hydrolysis, equilibration, and distillation into continuous processes, achieving throughputs of 10–50 tons/day. Key challenges include:

  • Energy consumption : Distillation accounts for 60–70% of operational costs.

  • By-product management : D5 and D3 are either recycled or sold as co-products.

  • Regulatory compliance : EU restrictions on D4 (classified as PBT) demand closed-loop systems to prevent environmental release.

Recent Advances in Synthesis Methodology

Recent research focuses on enzymatic catalysis and ionic liquid-mediated reactions. For example, lipases in non-aqueous media have achieved 45% D4 yield at 60°C, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Material Science

Tetrasilacyclooctane is utilized in the development of advanced materials due to its unique chemical structure that imparts desirable properties such as thermal stability and hydrophobicity.

  • Surface Modification : It is employed to modify surfaces of materials like metals and plastics to enhance their resistance to moisture and chemicals.
PropertyDescription
Thermal StabilityHigh resistance to thermal degradation
HydrophobicityLow surface energy leading to water repellency

Biomedical Applications

The compound has shown promise in biomedical fields for its biocompatibility and stability.

  • Drug Delivery Systems : Tetrasilacyclooctane can be formulated into drug delivery vehicles that improve the bioavailability of therapeutic agents. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs.
  • Medical Devices : Used as a coating material for implants and devices to enhance biocompatibility and reduce the risk of adverse reactions.

Chemical Synthesis

In organic chemistry, Tetrasilacyclooctane serves as a precursor in synthesizing other organosilicon compounds.

  • Reagent in Reactions : It is involved in various chemical reactions including oxidation and reduction processes which are crucial for synthesizing siloxanes and silanols.

Case Study 1: Surface Modification

A study demonstrated the effectiveness of Tetrasilacyclooctane in enhancing the hydrophobicity of glass surfaces. By applying a thin layer of the compound, researchers reported a significant reduction in water adhesion properties compared to untreated surfaces. This modification is particularly useful in applications such as anti-fogging coatings for optical devices.

Case Study 2: Drug Delivery Applications

In a clinical trial involving hydrophobic drugs, Tetrasilacyclooctane-based formulations showed improved release profiles compared to traditional methods. The study highlighted its potential for enhancing the solubility and bioavailability of poorly soluble medications.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its stability and resistance to oxidation and reduction reactions contribute to its durability in various environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, conformational, and functional differences between 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane and related cyclooctane derivatives:

Compound Name Molecular Formula Substituents Heteroatoms Key Properties/Conformation Applications/Notes References
This compound (Target Compound) C₁₀H₂₈O₂Si₄ Methyl (8×) O, Si Cyclic; distorted boat conformation Lubricants, hydrophobic coatings
1,3,5,7-Tetraoxa-2,4,6,8-tetrasilacyclooctane (Cyclotetrasiloxane) C₈H₂₄O₄Si₄ (CAS 293-51-6) None (unsubstituted) O, Si Planar ring; high symmetry Precursor for silicones, dielectric fluids
1,1,3,3,5,5,7,7-Octaphenyl-2,6-dioxa-4,8-diaza-1,3,5,7-tetrasilacyclooctane C₄₈H₄₂N₂O₂Si₄ Phenyl (8×) O, N, Si Distorted boat conformation; bulky substituents Macrocyclic ligands, hydrolysis studies
1,7-Dichlorooctamethyltetrasiloxane C₈H₂₄Cl₂O₃Si₄ (CAS 2474-02-4) Methyl (8×), Cl (2×) O, Si Linear chain; reactive chlorides Intermediate for functionalized silicones
1,1,3,3,5,5,7,7-Octamethyl Cyclotetrasilazane C₈H₂₈N₄Si₄ Methyl (8×) N, Si Cyclic with NH groups; hydrogen bonding Catalysis, supramolecular chemistry
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX) C₄H₈N₈O₈ Nitro (4×) N Chair conformation; high explosive Military explosives, propellants

Key Comparisons:

Substituent Effects :

  • The methyl groups in the target compound enhance thermal stability and hydrophobicity compared to unsubstituted cyclotetrasiloxane .
  • Phenyl-substituted analogs (e.g., C₄₈H₄₂N₂O₂Si₄) exhibit steric hindrance and distorted conformations, reducing reactivity but increasing rigidity .

Heteroatom Influence :

  • Replacing oxygen with nitrogen (as in cyclotetrasilazanes) introduces hydrogen-bonding capabilities, altering solubility and reactivity .
  • The nitro groups in HMX create high strain and explosive properties, contrasting sharply with the inertness of siloxanes .

Conformational Flexibility :

  • Cyclic siloxanes like the target compound adopt distorted boat conformations due to ring strain, whereas HMX favors a chair conformation for stability .
  • Linear siloxanes (e.g., 1,7-Dichlorooctamethyltetrasiloxane) lack ring strain, enabling greater flexibility and reactivity at terminal positions .

Applications :

  • The target compound’s hydrophobicity suits coatings and lubricants , while phenylated derivatives are explored in macrocyclic chemistry .
  • Chlorinated siloxanes serve as intermediates, whereas HMX’s application is restricted to explosives .

Research Findings and Data

  • Thermal Stability : Methyl-substituted cyclic siloxanes exhibit decomposition temperatures above 300°C, outperforming linear analogs .
  • Crystallography: The octaphenyl derivative (C₄₈H₄₂N₂O₂Si₄) crystallizes in a monoclinic system (space group C2/c) with bond lengths of 1.61–1.65 Å for Si–O and 1.85–1.89 Å for Si–N .
  • Reactivity : Chlorinated siloxanes undergo nucleophilic substitution, while cyclotetrasilazanes react with electrophiles at nitrogen sites .

Biological Activity

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane (commonly referred to as Octamethylcyclotetrasiloxane or D4) is an organosilicon compound with the molecular formula C12H32Si4C_{12}H_{32}Si_4. This compound is notable for its unique chemical structure and properties that enable a range of applications in various fields including materials science, biology, and medicine.

  • Molecular Formula : C12H32Si4C_{12}H_{32}Si_4
  • Molecular Weight : 320.8 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : Approximately 177°C
  • Hydrophobic Characteristics : Exhibits low surface tension and high thermal stability.

Synthesis Methods

The synthesis of Octamethylcyclotetrasiloxane typically involves hydrolysis and condensation reactions of silanes under controlled conditions. Common methods include:

  • Hydrolysis of Dimethyldichlorosilane : This method allows for the formation of siloxane bonds through the reaction with water in the presence of catalysts.
  • Ring-opening Polymerization : This technique facilitates the production of silicone oils and elastomers by opening the cyclic structure to form linear or branched siloxane chains.

The biological activity of Octamethylcyclotetrasiloxane is primarily attributed to its interaction with biological membranes and proteins. The compound's hydrophobic properties enable it to modify surfaces and influence cellular interactions. Key mechanisms include:

  • Surface Modification : The compound can form a hydrophobic layer on surfaces which affects protein adsorption and cell attachment.
  • Biocompatibility : Due to its chemical stability and low toxicity profile, it is often used in biomedical applications such as drug delivery systems and medical devices.

Research Findings

Recent studies have highlighted various aspects of the biological activity of Octamethylcyclotetrasiloxane:

  • Antimicrobial Activity : Research has shown that siloxanes can exhibit antimicrobial properties against a range of pathogens. For instance, compounds derived from siloxanes were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in disk diffusion assays .
  • Cellular Interactions : Studies indicate that Octamethylcyclotetrasiloxane can influence cell proliferation and adhesion. In vitro experiments demonstrated that modifications in surface chemistry using this compound could enhance the attachment efficiency of mammalian cells .
  • Toxicological Assessments : Toxicity studies have reported low acute toxicity levels for Octamethylcyclotetrasiloxane in various animal models. The compound has been classified as having minimal environmental impact due to its rapid degradation in biological systems .

Case Study 1: Use in Drug Delivery Systems

A study investigated the use of Octamethylcyclotetrasiloxane as a carrier for hydrophobic drugs. The results indicated improved solubility and bioavailability when encapsulated within siloxane matrices compared to conventional carriers .

Case Study 2: Surface Coatings for Medical Devices

Research demonstrated that applying a coating of Octamethylcyclotetrasiloxane on medical devices significantly reduced protein adsorption and bacterial adhesion. This property is beneficial for enhancing the longevity and safety of implants .

Table 1: Comparison of Biological Activities

Activity TypeOrganism/Cell TypeResult
AntimicrobialE. coliSignificant inhibition observed
Cell AdhesionMammalian fibroblastsEnhanced attachment efficiency
CytotoxicityHuman epithelial cellsLow toxicity levels reported

Table 2: Synthesis Methods Overview

MethodDescription
HydrolysisReaction with water to form siloxanes
Ring-opening polymerizationFormation of linear or branched siloxanes from cyclic structures

Q & A

Q. What are the established synthetic pathways for 1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilacyclooctane, and how can reaction conditions be optimized?

Methodological Answer: Cyclotetrasiloxanes are typically synthesized via hydrolysis of precursor silanes under controlled conditions. For analogous compounds (e.g., octaphenyl derivatives), a base-mediated hydrolysis approach is employed:

  • Precursor : Start with a disilazane or silanol precursor (e.g., 1,3-bis-(hydroxydiphenylsilanyl)-2,2,4,4-tetraphenylcyclodisilazane) .
  • Reaction Conditions : Use 0.1 M NaOH in tetrahydrofuran (THF) at room temperature with 30 min stirring .
  • Purification : Recrystallization from n-hexane yields high-purity crystals .
    Optimization Strategies :
  • Vary base concentration (0.05–0.2 M) to balance hydrolysis rate and side reactions.
  • Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.
  • Monitor purity via NMR and X-ray crystallography to confirm structural integrity .

Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) :
    • Key Parameters : Bond lengths (Si–O: ~1.61–1.64 Å; Si–C: ~1.85–1.89 Å) and angles (Si–O–Si: 148.79°; Si–N–Si: 132.87°) .
    • Refinement : Use SHELXL97 with R-factor thresholds (e.g., R = 0.052, wR = 0.120) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify methyl group environments (δ ~0.1–0.5 ppm for Si–CH₃) .
    • ²⁹Si NMR : Confirm siloxane connectivity (δ −15 to −25 ppm for Si–O–Si) .

Q. How are key physical properties (e.g., solubility, thermal stability) determined experimentally?

Methodological Answer:

  • Solubility : Perform gravimetric analysis in solvents (e.g., n-hexane, THF) at 25°C .
  • Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N₂ .
  • Melting Point : Determine via differential scanning calorimetry (DSC) with a crystal sample (reported range: 180–200°C for analogous compounds) .

Advanced Research Questions

Q. How does the boat conformation of the eight-membered ring influence reactivity and intermolecular interactions?

Methodological Answer:

  • Conformational Analysis :
    • The distorted boat conformation (observed via SCXRD) arises from steric hindrance between methyl groups and torsional strain in the Si–O–Si backbone .
    • Impact on Reactivity : The conformation may restrict nucleophilic attack at silicon centers, slowing hydrolysis rates .
  • Intermolecular Interactions :
    • Weak van der Waals forces dominate due to non-polar methyl groups, reducing crystal packing efficiency .

Q. What mechanistic pathways explain the compound’s formation during hydrolysis of precursor silanes?

Methodological Answer:

  • Stepwise Hydrolysis :
    • Base (NaOH) deprotonates silanol precursors, forming siloxide intermediates .
    • Nucleophilic attack at silicon centers leads to Si–O–Si bond formation and ring expansion .
  • Kinetic Studies : Use isotopic labeling (¹⁸O in H₂O) to track oxygen incorporation via mass spectrometry .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies .

Q. How can computational tools predict the compound’s properties or guide synthetic optimization?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Predict conformational flexibility and solvent interactions using software like COMSOL .
  • Quantum Chemistry :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic stability .
  • Machine Learning :
    • Train models on existing cyclotetrasiloxane datasets to predict optimal reaction conditions (e.g., temperature, solvent) .

Q. How should researchers resolve contradictions in experimental data from diverse sources (e.g., crystallographic vs. spectroscopic results)?

Methodological Answer:

  • Data Cross-Verification :
    • Compare SCXRD bond lengths with DFT-optimized geometries .
    • Validate NMR assignments using 2D correlation spectroscopy (COSY, HSQC) .
  • Source Evaluation :
    • Prioritize peer-reviewed studies over gray literature (e.g., EPA’s TSCA submissions) .
    • Replicate conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.